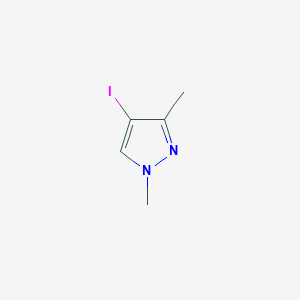

4-iodo-1,3-dimethyl-1H-pyrazole

Beschreibung

Significance of Halogenated Pyrazole (B372694) Scaffolds in Modern Organic Chemistry

Halogenated pyrazole scaffolds are fundamental building blocks in modern organic chemistry, prized for their utility in synthesizing a wide array of complex molecules. The introduction of a halogen atom, such as iodine, onto the pyrazole ring dramatically influences the molecule's electronic properties and reactivity. researchgate.net This modification enhances the potential for these compounds to act as versatile intermediates in various chemical transformations. researchgate.net

The carbon-iodine bond in iodinated pyrazoles is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution and cross-coupling reactions. This reactivity is pivotal in medicinal chemistry and drug discovery, where the pyrazole scaffold is recognized as a "privileged structure." nih.govnih.gov This term reflects the ability of the pyrazole core to bind to multiple biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Consequently, halogenated pyrazoles are integral to the development of new therapeutic agents with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govnih.gov

Furthermore, the presence of a heavy atom like iodine is advantageous in materials science, particularly in the field of crystallography. The iodine atom can aid in solving the phase problem in X-ray crystallography through its significant anomalous scattering.

Research Context of 4-Iodo-1,3-dimethyl-1H-pyrazole within Heterocyclic Chemistry

Within the broader field of heterocyclic chemistry, this compound serves as a key intermediate for creating more complex and highly functionalized molecules. researchgate.net Its structure, featuring methyl groups at the 1 and 3 positions and an iodine atom at the 4-position, provides a unique combination of steric and electronic features. The synthesis of this compound is typically achieved through the direct iodination of 1,3-dimethyl-1H-pyrazole.

The reactivity of this compound is a central focus of research. The iodine atom can be readily displaced in various reactions, allowing for the introduction of a diverse range of functional groups. For instance, it can participate in copper-catalyzed coupling reactions to form C-O bonds, a method that has been successfully applied to the synthesis of natural products like withasomnine. nih.gov It is also a valuable precursor in Sonogashira cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. researchgate.net

The table below provides a summary of key identifiers for this compound.

| Identifier Type | Value |

| CAS Number | 6647-97-8 |

| Molecular Formula | C₅H₇IN₂ |

| Molecular Weight | 222.03 g/mol |

| IUPAC Name | This compound |

Advanced Research Trajectories for Iodinated Pyrazole Derivatives

The future of research involving iodinated pyrazole derivatives, including this compound, is pointed towards several exciting directions. A primary area of focus will continue to be in medicinal chemistry, with ongoing efforts to design and synthesize novel pyrazole-based drugs with enhanced efficacy and selectivity. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to elucidate how different substituents on the pyrazole ring affect biological activity. nih.gov

In the realm of materials science, the unique photophysical properties of some pyrazole derivatives are being explored for applications in organic light-emitting diodes (OLEDs). arkat-usa.org The development of new and efficient synthetic methodologies for preparing functionalized pyrazoles also remains a key research area. researchgate.netresearchgate.net This includes the use of microwave-assisted synthesis and the development of novel catalytic systems to facilitate their construction. researchgate.netnih.gov

Furthermore, computational methods are becoming increasingly vital in predicting the properties and reactivity of new pyrazole derivatives, accelerating the discovery and design of molecules with desired functions. researchgate.netfrontiersin.org These in silico approaches, combined with experimental validation, will undoubtedly pave the way for new discoveries and applications of iodinated pyrazole compounds.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTIQTFUCOVWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303964 | |

| Record name | 4-Iodo-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6647-97-8 | |

| Record name | 4-Iodo-1,3-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 4 Iodo 1,3 Dimethyl 1h Pyrazole

Regioselective Iodination Protocols for Pyrazole (B372694) Systems

The regioselective iodination of pyrazoles is a critical step in the synthesis of specifically substituted derivatives. The 4-position of the pyrazole ring is often targeted for functionalization due to its susceptibility to electrophilic attack.

Direct Iodination Approaches (e.g., I₂/HIO₃, I₂/CAN Systems)

Direct iodination methods offer a straightforward route to 4-iodopyrazoles. These protocols typically involve the use of molecular iodine in the presence of an oxidizing agent.

One common and efficient system for the iodination of pyrazoles is the use of iodine (I₂) in combination with iodic acid (HIO₃). mdpi.comiaea.org This method has been shown to effectively iodinate pyrazoles, including those with substituents at various positions. iaea.org For instance, the iodination of 1,3,5-trimethylpyrazole (B15565) using this system has been reported to achieve a high yield of the corresponding 4-iodo derivative.

Another effective direct iodination method employs iodine (I₂) with ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant. nih.gov This system has proven successful for the regioselective iodination of a variety of pyrazoles, including those with electron-withdrawing groups. nih.govresearchgate.net The reaction of 1-aryl-3-CF₃-pyrazoles with I₂/CAN leads to the exclusive formation of the 4-iodo derivatives. nih.gov The general procedure involves refluxing a solution of the pyrazole, CAN, and elemental iodine in a solvent like acetonitrile. nih.gov

| Reagent System | Substrate Example | Product | Yield | Reference |

| I₂/HIO₃ | 1,3,5-trimethylpyrazole | 4-iodo-1,3,5-trimethylpyrazole | 93% | |

| I₂/CAN | 1-aryl-3-CF₃-pyrazole | 1-aryl-4-iodo-3-CF₃-pyrazole | - | nih.gov |

Oxidative Iodination Reactions

Oxidative iodination represents a key strategy for the synthesis of iodinated pyrazoles. These reactions often proceed under mild conditions and can offer high regioselectivity. The use of an oxidizing agent facilitates the in situ generation of a more electrophilic iodine species, which then attacks the electron-rich pyrazole ring.

Various oxidizing systems have been employed for the iodination of pyrazoles. For example, the combination of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in the presence of sulfuric acid can generate hypoiodous acid (HOI) in situ, which is a highly effective iodinating agent for pyrazoles, leading to high yields of the 4-iodo products. mdpi.comresearchgate.net Another approach involves the use of iodine in conjunction with hydrogen peroxide (H₂O₂) in water, which presents a greener alternative for the 4-iodination of pyrazoles. researchgate.net

Hypervalent iodine reagents have also been utilized in oxidative iodination. For example, PhICl₂ can mediate the electrophilic thio/selenocyanation of pyrazoles, which proceeds through an oxidative pathway. beilstein-journals.org

Iodination via Organometallic Intermediates (e.g., Lithium Pyrazolides)

The use of organometallic intermediates, particularly lithium pyrazolides, provides a powerful and regioselective method for the synthesis of iodinated pyrazoles. nih.gov This strategy involves the deprotonation of the pyrazole ring with a strong base, such as n-butyllithium (n-BuLi), to form a highly reactive lithium pyrazolide. This intermediate is then quenched with an electrophilic iodine source, like molecular iodine (I₂), to introduce the iodine atom at a specific position.

This method is particularly useful for achieving regioselectivity that is complementary to direct electrophilic iodination. For example, while direct iodination of 1-aryl-3-CF₃-pyrazoles yields the 4-iodo derivative, treatment with n-BuLi followed by iodine exclusively produces the 5-iodo isomer. nih.gov This highlights the ability to control the site of iodination by choosing the appropriate synthetic strategy. The reaction is typically carried out at low temperatures, such as -78 °C, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov

Multicomponent Reaction Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including substituted pyrazoles. tandfonline.comnih.govlongdom.org These one-pot reactions involve the combination of three or more starting materials to form a single product that incorporates structural elements from each reactant. nih.gov This approach offers significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification procedures. nih.gov

Several MCRs have been developed for the synthesis of pyrazole derivatives. For instance, the reaction of hydrazines, 1,3-dicarbonyl compounds, and an iodine source can lead to the formation of iodinated pyrazoles in a single step. tandfonline.comthieme-connect.com In one example, the reaction between an arylhydrazine, malononitrile, and iodine in the presence of triethylamine (B128534) affords 5-amino-1-aryl-3-(arylamino)-1H-pyrazole-4-carbonitriles. thieme-connect.com In this process, iodine acts as a desulfurizing agent to promote cyclization. thieme-connect.com

Another MCR strategy involves the condensation of aldehydes, 1,3-dicarbonyl compounds, and phenylhydrazines, which can be catalyzed by various reagents, including ytterbium perfluorooctanoate. jocpr.com Although not directly producing 4-iodo-1,3-dimethyl-1H-pyrazole, these methods demonstrate the potential of MCRs to construct the pyrazole core, which can then be subjected to subsequent iodination.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to develop more environmentally benign processes. thieme-connect.com For the synthesis of this compound and related compounds, several green approaches have been explored.

A notable green method for the 4-iodination of pyrazoles involves the use of molecular iodine (I₂) with hydrogen peroxide (H₂O₂) in water. researchgate.net This protocol is advantageous as it uses water as the solvent and generates water as the only byproduct, significantly reducing the environmental impact compared to methods that use hazardous organic solvents and reagents. researchgate.net

The use of molecular iodine as a catalyst in aqueous media for the synthesis of highly functionalized pyrazoles has also been reported. rsc.orgrsc.org These methods often proceed under mild conditions and without the need for column chromatography, further contributing to their green credentials. rsc.org Additionally, the development of multicomponent reactions in water provides an efficient and environmentally friendly route to pyrazole derivatives. longdom.org

Synthetic Pathways to Precursors and Related Iodinated Pyrazoles

The synthesis of this compound relies on the availability of the precursor, 1,3-dimethyl-1H-pyrazole. This precursor can be synthesized through various methods. A common approach involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione), with methylhydrazine. google.comacs.org

The synthesis of other related iodinated pyrazoles often follows similar strategies to that of the title compound. For instance, 4-iodopyrazoles with different substituents can be prepared through direct iodination of the corresponding pyrazole precursors. mdpi.comresearchgate.net The choice of iodinating agent and reaction conditions can be tailored based on the electronic properties of the substituents on the pyrazole ring. mdpi.com

Furthermore, the synthesis of N-substituted pyrazoles can be achieved by reacting primary amines with 1,3-dicarbonyl compounds in the presence of an aminating agent like O-(4-nitrobenzoyl)hydroxylamine. acs.orgnih.gov The resulting N-substituted pyrazoles can then be subjected to iodination to yield the desired iodinated derivatives. For example, 1-methylpyrazole (B151067) can be used as a starting material for direct iodination to produce 1-methyl-4-iodopyrazole. google.com

The table below summarizes the synthesis of some precursor and related iodinated pyrazoles.

| Precursor/Related Compound | Synthetic Method | Reagents | Reference |

| 1,3-Dimethyl-1H-pyrazole | Condensation | Acetylacetone, Methylhydrazine | google.com |

| 1-Methyl-4-iodopyrazole | Direct Iodination | 1-Methylpyrazole, Iodine, Oxidant | google.com |

| 4-Iodopyrazole | Direct Iodination | Pyrazole, I₂/NaI | google.com |

| N-Aryl-4-iodopyrazoles | In situ generation and iodination | 1,1,3,3-tetramethoxypropane, aryl hydrazines, KIO₃, (PhSe)₂ | nih.gov |

| 1-Aryl-4-iodo-3-CF₃-pyrazoles | Direct Iodination | 1-Aryl-3-CF₃-pyrazoles, I₂/CAN | nih.gov |

| 1-Aryl-5-iodo-3-CF₃-pyrazoles | Iodination via Lithium Pyrazolide | 1-Aryl-3-CF₃-pyrazoles, n-BuLi, I₂ | nih.gov |

Advanced Reactivity and Mechanistic Investigations of 4 Iodo 1,3 Dimethyl 1h Pyrazole

Transition-Metal-Catalyzed Cross-Coupling Reactions

4-Iodo-1,3-dimethyl-1H-pyrazole is an excellent substrate for numerous transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions, making it a preferred precursor for the synthesis of highly functionalized pyrazoles. mdpi.com

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of 4-iodopyrazoles, this reaction enables the introduction of various aryl and heteroaryl substituents at the C4 position. The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base and a suitable solvent system. nih.gov The coupling of 4-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole with phenylboronic acid, for instance, proceeds in moderate yield, demonstrating the utility of the C4-iodo substituent as a synthetic linchpin. nih.gov While the reactivity of 3-halopyrazoles can sometimes be higher than 4-halopyrazoles, the iodo-derivative remains a highly effective coupling partner.

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Iodopyrazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 56 | nih.gov |

| 4-Bromo-1-methyl-1H-pyrazole | 4-Methylphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 86 |

The Sonogashira coupling reaction provides a powerful and direct route to synthesize 4-alkynyl pyrazoles by forming a C-C bond between the C4 position of the pyrazole (B372694) and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes, such as PdCl₂(PPh₃)₂ and CuI, in the presence of a base like triethylamine (B128534) (Et₃N). rsc.org The superior reactivity of aryl iodides over bromides and chlorides is particularly evident in this transformation, making 4-iodopyrazoles highly valuable precursors. mdpi.com For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles selectively couple with phenylacetylene under standard Sonogashira conditions to yield the corresponding 4-(phenylethynyl)pyrazoles in good yields. rsc.org This methodology has been instrumental in creating new classes of PDE4 inhibitors based on the 4-alkynyl pyrazole scaffold. arkat-usa.org

An interesting aspect of the reactivity of 4-iodo-N-substituted pyrazoles is their behavior in palladium-catalyzed direct arylation reactions. Research has shown that it is possible to selectively functionalize the C5 position of the pyrazole ring while leaving the C4-iodo bond intact. rsc.orgrsc.org This chemoselectivity offers a strategic advantage for sequential functionalization. Using a simple phosphine-free catalytic system, such as 1 mol% Palladium(II) acetate [Pd(OAc)₂] in N,N-Dimethylacetamide (DMA) with potassium acetate (KOAc) as the base, various aryl bromides can be coupled to the C5 position of 4-iodo-N-protected pyrazoles. rsc.orgrsc.org The intact iodo group can then be used in subsequent cross-coupling reactions, demonstrating its potential as an orthogonal synthetic handle. rsc.org

Table 2: Chemoselective Direct C5-Arylation of a 4-Iodo-N-methylpyrazole Derivative

| Pyrazole Substrate | Aryl Bromide | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-1-methyl-1H-pyrazole | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA | 72 | rsc.orgrsc.org |

| 4-Iodo-1-methyl-1H-pyrazole | Methyl 4-bromobenzoate | Pd(OAc)₂ | KOAc | DMA | 75 | rsc.orgrsc.org |

| 4-Iodo-1-methyl-1H-pyrazole | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | KOAc | DMA | 78 | rsc.orgrsc.org |

Beyond palladium, copper catalysts are effective in mediating unique coupling reactions of 4-iodopyrazoles. A notable example is the Copper(I) iodide (CuI)-catalyzed coupling with alcohols to achieve direct C4-alkoxylation, a type of C-O bond formation. nih.gov This reaction proceeds under microwave irradiation at elevated temperatures, using a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline and a base like potassium t-butoxide. nih.gov This method provides a direct route to 4-alkoxypyrazoles, which are compounds of interest in medicinal chemistry. The scope of the reaction is broad, accommodating various primary, secondary, and cyclic alcohols. nih.gov

Nucleophilic Substitution Reactions Involving the Iodine Moiety

While classic SNAr reactions are challenging on the electron-rich pyrazole ring, the iodine moiety at the C4 position can be displaced by nucleophiles through metal-mediated processes. The aforementioned CuI-catalyzed coupling of 4-iodopyrazoles with alcohols is a prime example of a metal-assisted nucleophilic substitution. nih.gov In this transformation, the copper catalyst facilitates the displacement of the iodide by an alkoxide nucleophile. The optimal conditions involve CuI (20 mol%), a phenanthroline ligand (20 mol%), and potassium t-butoxide as the base, with the alcohol often serving as the solvent. nih.gov This reaction effectively replaces the C-I bond with a C-O bond, demonstrating a valuable method for functionalizing the pyrazole core that circumvents the limitations of traditional nucleophilic substitution pathways.

Oxidative and Reductive Transformations of the Pyrazole Ring

The pyrazole ring and its substituents can undergo various oxidative and reductive transformations. The formation of this compound itself is an oxidative process, achieved through the electrophilic iodination of the parent 1,3-dimethylpyrazole. This transformation typically occurs at the C4 position, which is the most nucleophilic site for electrophilic substitution in the pyrazole ring. arkat-usa.org Common reagents for this oxidative iodination include a mixture of iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide (H₂O₂). mdpi.comstackexchange.comiaea.org For example, reacting 5-chloro-1,3-dimethyl-1H-pyrazole with I₂/HIO₃ in refluxing acetic acid yields the corresponding 4-iodo derivative. mdpi.com

Conversely, a key reductive transformation for this compound involves the cleavage of the carbon-iodine bond. Reductive deiodination can regenerate the parent 1,3-dimethylpyrazole scaffold. While specific studies detailing this reduction for this exact compound are not prominent, such transformations are standard in organic chemistry for aryl iodides and can typically be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ over Pd/C) or hydride reagents. This reductive pathway underscores the role of the iodo group as a functional handle that can be removed after serving its synthetic purpose.

Compound Index

Investigations into Reaction Regioselectivity and Stereoselectivity of this compound

Investigations into the reactivity of this compound have revealed a notable degree of control over reaction outcomes, particularly concerning regioselectivity in substitution reactions at the pyrazole core. The strategic placement of the iodo group at the C4 position, influenced by the directing effects of the N-methyl and C3-methyl substituents, renders this position highly susceptible to a variety of transformations.

The regioselectivity of iodination on the pyrazole ring is heavily dependent on the reaction conditions employed. For instance, in the case of 1-aryl-3-trifluoromethyl-1H-pyrazoles, CAN-mediated iodination with elemental iodine leads to the exclusive formation of 4-iodopyrazoles. Conversely, treatment with n-butyllithium followed by the addition of iodine results in the formation of the corresponding 5-iodo derivatives in a highly regioselective manner nih.gov. This highlights the critical role of the synthetic methodology in directing the position of iodination.

Similarly, the direct arylation of 4-iodo-1-benzylpyrazole has been shown to proceed with high chemoselectivity. In palladium-catalyzed reactions with aryl bromides, arylation occurs selectively at the C5 position of the pyrazole ring, leaving the C4-iodo substituent intact for potential subsequent functionalization. This selectivity is maintained across a range of electronically diverse aryl bromides rsc.org.

The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been investigated, demonstrating the regioselective formation of 4-alkenyl-1H-pyrazoles. The choice of phosphine ligand and the protecting group on the pyrazole nitrogen were found to be crucial for achieving high yields and selectivity clockss.org. For example, the reaction of 4-iodo-1-trityl-1H-pyrazole with methyl acrylate in the presence of a palladium catalyst and P(OEt)₃ as a ligand afforded the corresponding 4-(2-methoxycarbonylvinyl)-1-trityl-1H-pyrazole in high yield clockss.org.

Furthermore, copper-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have been developed for the synthesis of 4-alkoxypyrazoles. These reactions proceed with high regioselectivity, with the alkoxy group being introduced exclusively at the C4 position nih.govsemanticscholar.org. The reaction conditions, including the choice of ligand and base, have been optimized to achieve high yields for a variety of alcohols nih.govsemanticscholar.org.

While extensive research has focused on the regioselectivity of reactions involving this compound, detailed investigations into the stereoselectivity of these transformations are less common in the current literature. The pyrazole ring itself is planar and achiral, and therefore, stereoselectivity becomes a relevant consideration only when the reaction introduces a new chiral center or when the molecule interacts with a chiral environment.

For instance, in the Heck reaction of a 4-iodopyrazole with a prochiral alkene, the formation of diastereomers or enantiomers is possible. However, specific studies detailing the diastereomeric ratios or enantiomeric excesses for reactions involving this compound are not extensively reported. The development of asymmetric catalytic systems for such transformations would be a significant advancement, enabling the synthesis of enantioenriched pyrazole derivatives.

The use of chiral auxiliaries attached to the pyrazole nitrogen or to a substituent could, in principle, induce diastereoselectivity in subsequent reactions. This strategy is a well-established method in asymmetric synthesis for controlling the stereochemical outcome of reactions sigmaaldrich.comwikipedia.org. However, its specific application to this compound and the resulting stereochemical outcomes have not been a primary focus of reported research.

In the context of hydrogenation reactions, the reduction of an alkenyl substituent introduced at the C4 position could potentially generate a chiral center. The stereoselectivity of such a reaction would depend on the catalyst and reaction conditions employed. While asymmetric hydrogenation of unfunctionalized alkenes is a well-developed field nih.govresearchgate.net, its application to derivatives of this compound remains an area for further exploration.

The following tables summarize the regioselective reactions discussed:

Table 1: Regioselective Iodination of 1-Aryl-3-trifluoromethyl-1H-pyrazoles

| Reagents | Position of Iodination | Reference |

| CAN, I₂ | C4 | nih.gov |

| n-BuLi, I₂ | C5 | nih.gov |

Table 2: Regioselective C5-Arylation of 4-Iodo-1-benzylpyrazole

| Coupling Partner | Catalyst System | Product | Reference |

| Aryl Bromides | Pd(OAc)₂, KOAc, DMA | 5-Aryl-4-iodo-1-benzylpyrazole | rsc.org |

Table 3: Regioselective Heck-Mizoroki Reaction of 1-Protected-4-iodopyrazoles

| Alkene | Catalyst System | Product | Reference |

| Methyl acrylate | Pd(OAc)₂, P(OEt)₃ | 4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole | clockss.org |

Table 4: Regioselective C4-Alkoxylation of 4-Iodopyrazoles

| Alcohol | Catalyst System | Product | Reference |

| Various Alcohols | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, tBuOK | 4-Alkoxypyrazoles | nih.govsemanticscholar.org |

Computational Chemistry and Spectroscopic Analysis of 4 Iodo 1,3 Dimethyl 1h Pyrazole

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating pyrazole (B372694) derivatives. These computational methods allow for the accurate prediction of molecular properties and the elucidation of complex chemical phenomena.

DFT calculations are frequently employed to predict and corroborate experimental spectroscopic data. For pyrazole systems, theoretical calculations can model vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.

In studies of related 4-halogenated-1H-pyrazoles, DFT calculations have been used to predict ¹H NMR chemical shifts. mdpi.com For instance, calculations for the N-H proton show a downfield shift as the electronegativity of the halogen substituent decreases (from F to I), a trend that is also observed experimentally. mdpi.com Theoretical calculations also predict the chemical shifts of the ring protons, which generally agree with experimental findings, although some discrepancies can arise from solvent effects and tautomerization phenomena that are challenging to model perfectly. mdpi.com

Similarly, theoretical IR spectra are calculated to help assign experimental vibrational bands. For pyrazole derivatives, calculations of monomeric structures show N-H stretching frequencies around 3400–3500 cm⁻¹, but the presence of hydrogen bonding in the solid state lowers this frequency significantly, a phenomenon that can be modeled using dimeric or trimeric structures in the calculations. mdpi.com The agreement between theoretical and experimental spectra for related compounds validates the computational models and aids in the precise assignment of complex vibrational modes. researchgate.net

Computational chemistry provides profound insights into reaction mechanisms by modeling the energy profiles of reaction pathways, including transition states and intermediates. For pyrazole derivatives, DFT calculations can be used to resolve ambiguities in reaction outcomes, such as the regioselectivity of iodination reactions. By modeling the charge distribution on the pyrazole ring, DFT can predict the most likely sites for electrophilic attack, explaining why a particular isomer is formed preferentially. Although specific studies on the reaction mechanisms of 4-iodo-1,3-dimethyl-1H-pyrazole are not extensively detailed in the reviewed literature, the application of DFT to understand reaction pathways in functionally similar pyrazole systems is a well-established practice. arkat-usa.orgmdpi.comnih.gov

The electronic structure of this compound, particularly the influence of its substituents, governs its reactivity and intermolecular interactions. The iodine atom at the 4-position exerts a significant electron-withdrawing effect, while the methyl groups at the 1- and 3-positions are electron-donating. DFT calculations can quantify these effects by mapping the molecule's electrostatic potential and calculating atomic charges.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural confirmation of newly synthesized compounds. For this compound and its analogues, NMR and IR spectroscopy are routinely used to provide a comprehensive characterization.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. The spectra of substituted pyrazoles provide distinct signatures for the different nuclei.

¹H NMR: In the ¹H NMR spectrum of pyrazole derivatives, the protons of the methyl groups typically appear as sharp singlets. For this compound, these signals are expected around δ 2.3–2.5 ppm. The remaining proton on the pyrazole ring would appear further downfield. In the closely related compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the methyl groups at the C-3 and N-1 positions are observed as singlets at δ 2.22 and 3.84 ppm, respectively, in CDCl₃. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. The electron-withdrawing effect of the iodine atom influences the chemical shift of the adjacent carbon (C-4). For 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the C-4 signal appears significantly upfield at δ 60.8 ppm due to the heavy atom effect of iodine. mdpi.com The carbons of the methyl groups (3-Me and 1-Me) resonate at δ 14.4 and 37.1 ppm, respectively, while the ring carbons C-3 and C-5 are found at δ 150.4 and 131.3 ppm. mdpi.com

¹⁵N NMR: ¹⁵N NMR spectroscopy can directly probe the nitrogen atoms in the pyrazole ring. In 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the two nitrogen atoms give distinct signals at δ -186.1 ppm (N-1) and -77.5 ppm (N-2). mdpi.com

Detailed NMR data for the related compound 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole are presented below.

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 2.22 (s, 3H) | 3-Me | |

| ¹H | 3.84 (s, 3H) | 1-Me | |

| ¹³C | 14.4 | ¹J = 128.3 | 3-Me |

| ¹³C | 37.1 | ¹J = 141.1 | 1-Me |

| ¹³C | 60.8 | ³J(C4,3-Me) = 4.3 | C-4 |

| ¹³C | 131.3 | ³J(C5,1-Me) = 2.4 | C-5 |

| ¹³C | 150.4 | ²J(C3,3-Me) = 6.9 | C-3 |

| ¹⁵N | -186.1 | N-1 | |

| ¹⁵N | -77.5 | N-2 |

Spectroscopic data for 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole recorded in CDCl₃. mdpi.comktu.edu

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a substituted pyrazole shows characteristic bands corresponding to C-H, C=N, C=C, and C-N stretching and bending modes. For 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, key absorption bands have been reported. mdpi.comktu.edu The analysis of related 4-halogenated pyrazoles shows that C-H stretching frequencies are typically observed above 3100 cm⁻¹. mdpi.com

Key IR absorption bands for 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole are listed in the table below.

| Wavenumber (cm⁻¹) | Vibrational Assignment (Tentative) |

|---|---|

| 2923 | C-H Stretch (methyl) |

| 1497 | C=N/C=C Ring Stretch |

| 1350 | C-H Bend |

| 1271 | Ring Vibration |

| 1107 | Ring Vibration |

| 1053 | C-N Stretch |

| 1022 | Ring Vibration |

| 638 | C-I Stretch / Ring Deformation |

IR data for 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole (KBr disc). mdpi.comktu.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This data allows for the determination of the molecular weight and can provide valuable information about the structure of a compound through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole was obtained at 70 eV. mdpi.com The analysis of its mass spectrum reveals key fragments that are characteristic of the compound's structure. The molecular ion peak and major fragments, along with their relative intensities, are instrumental in confirming the molecular structure.

Table 1: Mass Spectrometry Data for 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole mdpi.com

| m/z | Relative Intensity (%) | Plausible Fragment |

|---|---|---|

| 256/258 | 100/33 | [M]+• |

| 241/243 | 53/17 | [M - CH3]+ |

| 221 | 9 | [M - Cl]+ |

| 129 | 11 | [M - I]+ |

| 114 | 25 | [M - I - CH3]+ |

| 95 | 15 | [C5H6N2]+• |

Note: The presence of chlorine results in isotopic peaks (M+2) with an approximate ratio of 3:1.

The fragmentation pattern indicates initial losses of a methyl group and halogen atoms, which are common fragmentation pathways for such compounds. The base peak at m/z 256 corresponds to the molecular ion, confirming the molecular weight of the chloro-iodo-dimethyl-pyrazole. The loss of a methyl radical leads to the fragment at m/z 241. Subsequent or alternative fragmentation can involve the cleavage of the carbon-halogen bonds, leading to ions at m/z 221 (loss of chlorine) and m/z 129 (loss of iodine). mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

While the specific crystal structure of this compound has not been detailed in the available literature, the crystallographic analysis of the parent compound, 4-iodo-1H-pyrazole, offers valuable comparative insights into the structural influence of the iodine substituent on the pyrazole ring. A 2023 study completed the crystallographic data for the series of 4-halogenated-1H-pyrazoles, including the iodo-analogue. mdpi.com

The crystal structure of 4-iodo-1H-pyrazole reveals that it forms non-isostructural catemers, which are chain-like structures formed through intermolecular hydrogen bonding. This is in contrast to the bromo and chloro analogues, which form trimeric motifs. mdpi.com The presence of the iodine atom significantly influences the packing of the molecules in the crystal lattice.

Table 2: Selected Crystallographic Data for 4-Iodo-1H-pyrazole mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| a (Å) | 15.356(3) |

| b (Å) | 11.0618(19) |

| c (Å) | 3.9672(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 674.3(2) |

| Z | 4 |

| N-H···N distance (Å) | 2.87(3) |

The structure of 4-iodo-1H-pyrazole is characterized by a disordered arrangement in the crystal, with one-fourth of the molecule in the asymmetric unit. The molecules are linked by N-H···N hydrogen bonds, forming infinite chains. mdpi.com The introduction of methyl groups at the 1 and 3 positions in this compound would preclude the formation of such hydrogen-bonded chains, as the nitrogen at position 1 is substituted. This would lead to a significantly different crystal packing arrangement, likely dominated by van der Waals forces and potential weak C-H···I or C-H···N interactions.

For comparison, the crystal structure of a more complex derivative, dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, has been reported and is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 664760. nih.gov This highlights that iodinated pyrazoles are of significant interest in crystallographic studies, often due to the heavy-atom effect of iodine which can aid in structure solution.

Applications and Advanced Material Science Incorporating 4 Iodo 1,3 Dimethyl 1h Pyrazole

Utilization as a Building Block in Complex Heterocyclic Synthesis

The presence of an iodine atom at the C4 position of the pyrazole (B372694) ring in 4-iodo-1,3-dimethyl-1H-pyrazole makes it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Notably, 4-iodopyrazoles are valuable precursors for creating highly functionalized organic molecules with both synthetic and biological importance. researchgate.netmetu.edu.tr The C-I bond can be readily activated by transition metal catalysts, such as palladium and copper, to participate in reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 4-position of the pyrazole ring. ccspublishing.org.cnnih.gov This method is particularly useful for synthesizing 4-arylpyrazoles, which are otherwise challenging to prepare. ccspublishing.org.cnrsc.org Microwave-assisted Suzuki cross-coupling reactions have been shown to be highly efficient, offering mild reaction conditions, high yields, and short reaction times. ccspublishing.org.cn

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. wikipedia.org this compound can be effectively coupled with various alkynes to introduce alkynyl moieties at the 4-position. nih.govtandfonline.commdpi.comarkat-usa.orgresearchgate.net This provides a synthetic route to thieno[2,3-c]pyrazoles and other fused heterocyclic systems. tandfonline.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.org This reaction allows for the introduction of a wide variety of amino groups at the 4-position of the pyrazole ring, leading to the synthesis of 4-aminopyrazole derivatives. researchgate.netnih.govresearchgate.net These derivatives are of significant interest due to their potential biological activities. nih.gov

The following table summarizes the key cross-coupling reactions involving 4-iodopyrazole derivatives:

| Reaction Name | Catalyst System | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | Palladium catalyst | Carbon-Carbon (Aryl/Heteroaryl) | 4-Aryl/Heteroaryl-1,3-dimethyl-1H-pyrazole |

| Sonogashira Coupling | Palladium and Copper catalysts | Carbon-Carbon (Alkynyl) | 4-Alkynyl-1,3-dimethyl-1H-pyrazole |

| Buchwald-Hartwig Amination | Palladium catalyst | Carbon-Nitrogen | 4-Amino-1,3-dimethyl-1H-pyrazole |

Role in Medicinal Chemistry Research and Drug Design

The pyrazole nucleus is a prominent feature in a vast number of biologically active compounds, making it a "privileged scaffold" in medicinal chemistry. tandfonline.comsemanticscholar.orgbenthamdirect.comtandfonline.comnih.gov This five-membered heterocyclic ring system is present in numerous approved drugs and compounds in various stages of clinical and preclinical development. tandfonline.comsemanticscholar.orgnih.gov

The pyrazole ring's unique structural and electronic properties contribute to its success as a pharmacophore. It can act as both a hydrogen bond donor and acceptor, allowing it to interact favorably with biological targets such as enzymes and receptors. nih.gov The metabolic stability of the pyrazole ring is another crucial factor contributing to its prevalence in drug molecules. tandfonline.comnih.gov

Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including:

Anticancer: Many pyrazole-containing compounds have been developed as potent anticancer agents. researchgate.netmdpi.commdpi.com

Anti-inflammatory: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. benthamdirect.comtandfonline.comnih.gov

Antimicrobial: Pyrazole derivatives have shown activity against various bacteria and fungi. researchgate.netmdpi.comnih.gov

Antiviral: Lenacapavir, a treatment for HIV, contains a pyrazole moiety. tandfonline.comnih.gov

Kinase Inhibitors: A number of pyrazole-based drugs, such as ibrutinib, ruxolitinib, and axitinib, are used to treat different types of cancers by inhibiting specific kinases. tandfonline.comnih.gov

The ability to readily functionalize the pyrazole ring, particularly through cross-coupling reactions with precursors like this compound, is a key advantage in drug discovery. This allows medicinal chemists to systematically modify the structure of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

The introduction of various functional groups onto the pyrazole scaffold can significantly impact its biological activity. nih.govlifechemicals.com For instance, the synthesis of 4-alkoxypyrazoles through copper-catalyzed coupling reactions has been explored, as these compounds have shown inhibitory activity against enzymes like liver alcohol dehydrogenase. nih.gov The development of trifluoromethyl-substituted pyrazoles is also of great interest, as the trifluoromethyl group can enhance the bioactivity of molecules. nih.gov

The following table provides examples of approved drugs containing the pyrazole scaffold and their therapeutic uses:

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory benthamdirect.comtandfonline.comnih.gov |

| Sildenafil | Erectile dysfunction tandfonline.combenthamdirect.comtandfonline.comnih.gov |

| Ibrutinib | Anticancer tandfonline.comnih.gov |

| Ruxolitinib | Anticancer tandfonline.comnih.gov |

| Axitinib | Anticancer tandfonline.comnih.gov |

| Lenacapavir | Antiviral (HIV) tandfonline.comnih.gov |

Applications in Agrochemical and Material Science Research

The utility of pyrazole derivatives extends beyond pharmaceuticals into the realms of agrochemicals and material science. researchgate.netlifechemicals.comevitachem.com

In agrochemical research , substituted pyrazoles have been successfully developed as insecticides and herbicides. researchgate.netlifechemicals.com A prominent example is Fipronil, a broad-spectrum insecticide that contains a pyrazole ring. lifechemicals.com The structural diversity achievable through the functionalization of pyrazole precursors allows for the development of new agrochemicals with improved efficacy and selectivity.

In material science , pyrazole-containing compounds are explored for their unique electronic and optical properties. researchgate.netevitachem.com They have applications in supramolecular chemistry, where they can act as receptors for specific molecules. lifechemicals.com Furthermore, pyrazole derivatives have been investigated for use in polymer chemistry and for the recovery of heavy metal ions from aqueous solutions. lifechemicals.com

Ligand Design and Catalysis with Pyrazole-Based Systems

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. This property has been widely exploited in the design of ligands for transition metal-catalyzed reactions. lifechemicals.comnih.gov Pyrazole-based ligands have been used in a variety of catalytic applications, including homogeneous catalysis. nih.gov

The flexibility in the design of pyrazole-based ligands, which can be achieved through functionalization of the pyrazole ring, allows for the fine-tuning of the catalyst's steric and electronic properties. nih.gov This, in turn, can influence the activity and selectivity of the catalytic reaction. For example, manganese catalysts coordinated with pyrazole ligands have shown improved efficiency in transfer hydrogenation reactions. rsc.org Copper(II) complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol. researchgate.net Cobalt complexes with pyrazole ligands have also been studied as catalyst precursors for the oxidation of cyclohexane. nih.gov

The ability of the pyrazole NH group to act as a proton-responsive site adds another layer of functionality to these ligands, making them useful in acid-base catalysis. nih.gov

Future Research Directions and Challenges in 4 Iodo 1,3 Dimethyl 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the chemistry of 4-iodo-1,3-dimethyl-1H-pyrazole is the development of more efficient, cost-effective, and environmentally benign synthetic methods. Traditional synthesis often involves the direct iodination of 1,3-dimethyl-1H-pyrazole or the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole with reagents like molecular iodine (I₂) and an oxidizing agent such as iodic acid (HIO₃) in acetic acid. While effective, these methods can involve costly reagents and potentially harsh conditions.

Future research is geared towards several innovative approaches:

Process Intensification: Modern techniques like microwave-assisted synthesis and flow chemistry are promising avenues for optimization. Microwave irradiation can significantly reduce reaction times, in some cases from hours to minutes, without sacrificing yield. Flow chemistry allows for continuous production with precise control over reaction parameters like temperature, minimizing byproduct formation and enhancing safety.

Alternative Coupling Strategies: Research into novel catalytic systems can provide milder and more selective pathways. For example, temperature-controlled divergent synthesis has been shown to be a practical approach for creating pyrazole (B372694) derivatives from common starting materials without the need for transition-metal catalysts or oxidants.

Exploration of Unconventional Reactivity Patterns

The iodine atom in this compound makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, including the Sonogashira and Suzuki-Miyaura reactions. This reactivity is well-established and is a cornerstone of its use in synthesizing functionalized organic molecules. However, a significant future challenge is to explore and harness reactivity patterns beyond these conventional transformations.

Key areas for future investigation include:

Direct Functionalization: Developing methods for direct C-O or C-N bond formation is a key goal. Copper-catalyzed coupling reactions have shown success in the direct alkoxylation of 4-iodopyrazoles with alcohols, providing a route to 4-alkoxypyrazoles, some of which exhibit important biological activities.

Organometallic Intermediates: The conversion of iodopyrazoles into organometallic reagents, such as Grignard reagents, opens up different synthetic possibilities beyond palladium-catalyzed cross-couplings. This allows for the introduction of a wider range of functional groups.

Supramolecular Chemistry: The substituent on the pyrazole ring influences the molecule's electronic properties and its ability to form hydrogen bonds. Research into how the iodo-substituent affects the N-H acidity and directs the formation of supramolecular motifs like catemers or trimers could lead to the design of novel crystal structures and materials with specific solid-state properties.

Integration with Advanced Computational and Data Science Approaches

The integration of computational chemistry and data science offers a

Q & A

Q. What are the established synthetic routes for 4-iodo-1,3-dimethyl-1H-pyrazole, and what are their comparative advantages?

- Methodological Answer : The most common route involves direct iodination of 1,3-dimethyl-1H-pyrazole using iodine or N-iodosuccinimide (NIS) in the presence of an oxidizing agent (e.g., HIO₃ or H₂O₂). For example, iodination of 1,3,5-trimethylpyrazole achieved 93% yield under mild conditions . Alternative methods include:

- Halogen exchange : Substitution of bromo or chloro precursors with KI/CuI catalysts.

- Protecting group strategies : Selective iodination after masking reactive sites (e.g., NH groups).

Key considerations : Solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) influence regioselectivity. NMR (¹H/¹³C) and mass spectrometry are critical for verifying purity and substitution patterns.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR distinguishes methyl groups (δ ~2.3–2.5 ppm) and pyrazole protons (δ ~6.0–7.5 ppm). ¹³C NMR confirms iodine’s electron-withdrawing effect on adjacent carbons.

- X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for understanding supramolecular interactions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₅H₇IN₂: MW 238.03).

Advanced Research Questions

Q. How can conflicting data on regioselectivity in iodination reactions of pyrazole derivatives be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or competing reaction pathways. For example:

- Polar solvents (e.g., DMF) favor iodination at electron-rich positions due to enhanced electrophilic attack.

- Steric hindrance : Bulky substituents (e.g., 1,3-dimethyl groups) may redirect iodine to less hindered sites.

Recommendations : - Use DFT calculations to model charge distribution and predict reactive sites .

- Compare experimental data with crystallographic databases (e.g., Cambridge Structural Database) to validate structural hypotheses .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield .

- Flow chemistry : Enables continuous iodination with precise temperature control, minimizing byproducts.

- DOE (Design of Experiments) : Systematic variation of parameters (e.g., iodine equivalents, solvent ratios) to identify optimal conditions.

Q. How does this compound perform as a ligand in coordination chemistry, and what are its implications for catalysis?

- Methodological Answer : The iodine atom enhances ligand rigidity and electron density, making it suitable for forming stable metal complexes. For example:

- Palladium complexes : [PdCl₂(this compound)₂] exhibits square-planar geometry, validated by XRD and DFT studies .

- Catalytic applications : These complexes show potential in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s synergistic role in stabilizing transition states.

Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, iodine’s σ-hole interaction can be modeled to study halogen bonding .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation free energy in DMSO vs. THF).

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may stem from:

- Purity issues : Recrystallization (e.g., using hexane/EtOAc) improves purity.

- Polymorphism : XRD identifies different crystal forms affecting melting points .

- Instrument calibration : Cross-validate NMR chemical shifts with internal standards (e.g., TMS).

Applications in Advanced Systems

Q. What role does this compound play in designing supramolecular architectures?

- Methodological Answer : Its iodine atom participates in halogen bonding, enabling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.